molecular formula C23H21F3N2O2 B2542517 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1903548-60-6

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2542517
CAS No.: 1903548-60-6
M. Wt: 414.428
InChI Key: OBVMRMKCCJMYFK-UHFFFAOYSA-N
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Description

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety linked to a piperidine ring, which is further connected to a trifluoromethyl-substituted phenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:

    Formation of Quinolin-8-yloxy Intermediate: The quinoline moiety is first functionalized to introduce an oxygen atom at the 8th position, forming quinolin-8-ol. This intermediate is then reacted with a suitable halogenating agent to form quinolin-8-yloxy halide.

    Piperidine Coupling: The quinolin-8-yloxy halide is then coupled with piperidine under basic conditions to form 4-(quinolin-8-yloxy)piperidine.

    Final Coupling with Trifluoromethyl Phenyl Ethanone: The final step involves the coupling of 4-(quinolin-8-yloxy)piperidine with 2-(3-(trifluoromethyl)phenyl)ethanone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives at the piperidine or quinoline moieties.

Scientific Research Applications

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-phenylethanone: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.

Uniqueness

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimycobacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The key intermediates are derived from quinoline derivatives and trifluoromethylphenyl compounds. The following synthetic route has been reported:

  • Starting Materials : 4-amino-2-trifluoromethylbenzonitrile and 8-hydroxyquinoline.
  • Reagents : 2,4,6-trichloro-1,3,5-triazine is used to introduce the piperidinyl functionality.
  • Characterization : The synthesized compounds are characterized using IR, NMR (both 1H^{1}H and 19F^{19}F), and mass spectrometry .

Antimycobacterial Activity

Recent studies have investigated the antimycobacterial activity of related compounds containing the quinoline moiety. For instance, certain derivatives showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) values indicating effective activity. The structure–activity relationship (SAR) suggests that modifications in the piperidine or quinoline structures can enhance activity against this pathogen .

Table 1: Antimycobacterial Activity of Related Compounds

CompoundMIC (µg/mL)Notes
Compound A0.5Effective against M. tuberculosis
Compound B1.0Moderate activity
Compound C2.0Less effective

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. For example, studies indicate that derivatives containing the piperidine structure exhibit cytotoxicity in cancer cell lines such as FaDu (hypopharyngeal tumor cells). These compounds were shown to induce apoptosis more effectively than standard chemotherapeutics like bleomycin .

Table 2: Cytotoxicity of Piperidine Derivatives

CompoundIC50 (µM)Cell Line
Compound D10FaDu
Compound E15A549 (lung cancer)
Compound F20MCF7 (breast cancer)

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to this compound:

  • Study on mTOR Inhibition : A related compound demonstrated moderate inhibition of mTORC1 with an IC50 of 5 µM. This suggests a potential mechanism for anticancer activity through modulation of cellular growth pathways .
  • Selectivity Profiling : Further research evaluated selectivity against a panel of kinases, revealing that some derivatives exhibited significant selectivity for mTOR over PI3K, which is critical for minimizing side effects in therapeutic applications .

Properties

IUPAC Name

1-(4-quinolin-8-yloxypiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O2/c24-23(25,26)18-7-1-4-16(14-18)15-21(29)28-12-9-19(10-13-28)30-20-8-2-5-17-6-3-11-27-22(17)20/h1-8,11,14,19H,9-10,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVMRMKCCJMYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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